molecular formula C16H20N4O2S B12272323 2-[4-(Cyclopropanesulfonyl)-1,4-diazepan-1-yl]quinoxaline

2-[4-(Cyclopropanesulfonyl)-1,4-diazepan-1-yl]quinoxaline

Cat. No.: B12272323
M. Wt: 332.4 g/mol
InChI Key: VBCBBGXHWAPPOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-(Cyclopropanesulfonyl)-1,4-diazepan-1-yl]quinoxaline is a heterocyclic compound that contains both a quinoxaline and a diazepane ring

Preparation Methods

The synthesis of 2-[4-(Cyclopropanesulfonyl)-1,4-diazepan-1-yl]quinoxaline typically involves the following steps:

    Formation of the Quinoxaline Ring: This can be achieved through the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound under acidic conditions.

    Introduction of the Diazepane Ring: The diazepane ring can be introduced via a nucleophilic substitution reaction, where a suitable diazepane precursor reacts with the quinoxaline derivative.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

2-[4-(Cyclopropanesulfonyl)-1,4-diazepan-1-yl]quinoxaline can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoxaline N-oxides.

    Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride, resulting in the formation of reduced quinoxaline derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the diazepane ring, where nucleophiles such as amines or thiols can replace the sulfonyl group.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like sodium hydroxide, and catalysts such as palladium on carbon. Major products formed from these reactions include various substituted quinoxalines and diazepanes.

Mechanism of Action

The mechanism of action of 2-[4-(Cyclopropanesulfonyl)-1,4-diazepan-1-yl]quinoxaline involves its interaction with molecular targets such as DNA and enzymes. The compound can intercalate into DNA, causing structural distortions that inhibit replication and transcription. Additionally, it can bind to enzyme active sites, blocking substrate access and inhibiting enzymatic activity .

Comparison with Similar Compounds

Similar compounds to 2-[4-(Cyclopropanesulfonyl)-1,4-diazepan-1-yl]quinoxaline include:

The uniqueness of this compound lies in its combination of the cyclopropanesulfonyl group and the diazepane ring, which may impart specific biological activities not observed in other quinoxaline derivatives.

Properties

Molecular Formula

C16H20N4O2S

Molecular Weight

332.4 g/mol

IUPAC Name

2-(4-cyclopropylsulfonyl-1,4-diazepan-1-yl)quinoxaline

InChI

InChI=1S/C16H20N4O2S/c21-23(22,13-6-7-13)20-9-3-8-19(10-11-20)16-12-17-14-4-1-2-5-15(14)18-16/h1-2,4-5,12-13H,3,6-11H2

InChI Key

VBCBBGXHWAPPOA-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN(C1)S(=O)(=O)C2CC2)C3=NC4=CC=CC=C4N=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.